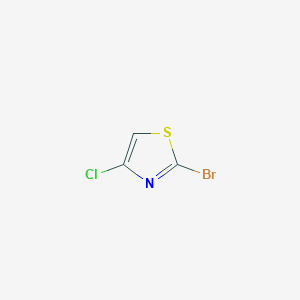

2-Bromo-4-chlorothiazole

Description

BenchChem offers high-quality 2-Bromo-4-chlorothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chlorothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrClNS/c4-3-6-2(5)1-7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUPIOIURYZNRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568969 | |

| Record name | 2-Bromo-4-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139670-03-4 | |

| Record name | 2-Bromo-4-chloro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-chloro-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-4-chlorothiazole chemical properties

An In-depth Technical Guide to 2-Bromo-4-chlorothiazole: Properties, Reactivity, and Applications

Introduction

2-Bromo-4-chlorothiazole is a halogenated heterocyclic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry.[1] Its unique structural arrangement, featuring a five-membered thiazole ring with reactive bromine and chlorine substituents at the C2 and C4 positions, respectively, imparts a distinct reactivity profile that synthetic chemists can exploit for the construction of complex molecular architectures.[2] The thiazole core is a prominent scaffold in numerous biologically active molecules, and the strategic placement of two different halogens on this core allows for selective, stepwise functionalization, making it an ideal starting material for creating diverse compound libraries for drug discovery programs.[2][3] This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of 2-Bromo-4-chlorothiazole, with a focus on the mechanistic principles that govern its transformations.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-chloro-1,3-thiazole | [2] |

| CAS Number | 139670-03-4 | [4] |

| Molecular Formula | C₃HBrClNS | [2] |

| Molecular Weight | 198.47 g/mol | [2] |

| SMILES | C1=C(N=C(S1)Br)Cl | [2] |

| InChI Key | WOUPIOIURYZNRU-UHFFFAOYSA-N | [2] |

| Storage | Inert atmosphere, 2-8°C | [5] |

Molecular Structure and Reactivity Overview

The chemical behavior of 2-Bromo-4-chlorothiazole is dictated by the electronic properties of the thiazole ring and its halogen substituents. The thiazole ring itself is electron-deficient, a characteristic that is amplified by the inductive electron-withdrawing effects of the bromine and chlorine atoms. This inherent electrophilicity makes the carbon atoms of the ring susceptible to nucleophilic attack.

The two halogen atoms exhibit differential reactivity, which is the cornerstone of this reagent's utility. The bromine atom at the C2 position is significantly more labile towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the electronic influence of the adjacent ring nitrogen, which helps to stabilize the transition states and intermediates formed during these reactions.[6] In contrast, the chlorine atom at the C4 position is less reactive. This reactivity gradient allows for selective functionalization at the C2 position while leaving the C4 position intact for subsequent transformations. Furthermore, the C5 position, being the only unsubstituted carbon, is amenable to deprotonation by strong bases, enabling functionalization through lithiation.[2]

Synthesis

While several synthetic routes to 2-Bromo-4-chlorothiazole exist, a common strategy involves the modification of a pre-formed thiazole ring, often starting from 2-aminothiazole derivatives.[2][7] For instance, a Sandmeyer-type reaction on 2-amino-4-chlorothiazole can be employed to introduce the bromine at the C2 position. The synthesis of the 2-amino-4-chlorothiazole precursor can be achieved via the Hantzsch thiazole synthesis, a classical method involving the condensation of a-haloketones (or their equivalents) with thiourea.[8][9]

Illustrative Synthetic Pathway

The following diagram illustrates a general, conceptual pathway for the synthesis of halogenated thiazoles, starting from thiourea and a suitable three-carbon building block.

Caption: Conceptual synthesis pathway to 2-Bromo-4-chlorothiazole.

Chemical Reactivity and Key Transformations

The strategic value of 2-Bromo-4-chlorothiazole lies in its capacity to undergo a variety of selective chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the thiazole ring facilitates nucleophilic aromatic substitution (SNAr). As previously noted, the C2 position is the primary site of reaction due to activation by the adjacent nitrogen atom.[6] This allows for the selective displacement of the bromide by a range of nucleophiles, including amines, thiols, and alkoxides, to generate 2-substituted-4-chlorothiazole derivatives.

Causality: The SNAr mechanism proceeds through a Meisenheimer complex, a negatively charged intermediate. The nitrogen atom at position 3 is well-positioned to stabilize this intermediate through resonance, lowering the activation energy for the attack at the C2 position compared to the C4 position.

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), dissolve 2-Bromo-4-chlorothiazole (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents: Add the nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.).

-

Reaction: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, providing powerful methods for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki reaction is a robust method for forming C-C bonds by coupling the thiazole with an organoboron reagent (boronic acid or ester).[10][11] This reaction is fundamental in drug discovery for synthesizing biaryl and related structures.[3][12]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the Pd(0) catalyst into the C-Br bond, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

-

Setup: To a reaction vessel, add 2-Bromo-4-chlorothiazole (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.

-

Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Follow a standard aqueous workup and purification by column chromatography as described for the SNAr reaction.[10]

The Heck reaction couples the thiazole with an alkene to form a substituted alkene, providing a valuable route to vinyl-thiazole derivatives.[14][15]

Mechanism Insight: The Heck reaction cycle also begins with the oxidative addition of Pd(0) to the C-Br bond.[16] This is followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which forms the product alkene and a palladium-hydride species that is converted back to the active Pd(0) catalyst by the base.[16]

-

Setup: Combine 2-Bromo-4-chlorothiazole (1.0 eq.), the alkene (1.2-2.0 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq.) in a suitable solvent like DMF or acetonitrile.

-

Reaction: Heat the degassed mixture under an inert atmosphere at 80-140 °C until the starting material is consumed.

-

Workup and Purification: After cooling, filter the reaction mixture to remove palladium black, and perform a standard aqueous workup followed by chromatographic purification.

Lithiation at C5

The C-H bond at the 5-position is the most acidic proton on the ring, allowing for regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[2] The resulting 5-lithio-2-bromo-4-chlorothiazole is a potent nucleophile that can be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at this position. This transformation is critical for creating trisubstituted thiazole derivatives.

Applications in Drug Discovery and Chemical Biology

The synthetic versatility of 2-Bromo-4-chlorothiazole makes it a key intermediate in the development of novel therapeutic agents and chemical probes.

-

Scaffold for Bioactive Molecules: It serves as a precursor for the synthesis of more complex thiazole derivatives that have shown potential as antitumor, anticonvulsant, and antimicrobial agents.[2] The 2-aminothiazole moiety, readily accessible from this starting material, is a privileged structure in medicinal chemistry.[3][17]

-

Enzyme Inhibition Studies: 2-Bromo-4-chlorothiazole and its derivatives have been identified as inhibitors of cytochrome P450 enzymes.[2] This makes them useful tools for studying drug metabolism and for investigating potential drug-drug interactions.[2][18]

-

Combinatorial Chemistry: Its ability to undergo selective, orthogonal functionalization at three different positions (C2, C4, and C5) makes it an ideal platform for generating large libraries of diverse molecules for high-throughput screening.[1]

Safety and Handling

As with many halogenated heterocyclic compounds, 2-Bromo-4-chlorothiazole must be handled with appropriate caution.[2]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[18] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5][18]

-

Hazards: The compound is considered harmful if swallowed or inhaled and can cause skin and serious eye irritation.[20][21] Its halogenated nature suggests potential environmental toxicity.[2]

Conclusion

2-Bromo-4-chlorothiazole is a powerful and versatile intermediate in organic synthesis. The differential reactivity of its two halogen substituents, combined with the potential for functionalization at the C5 position, provides a predictable and controllable platform for the synthesis of complex, highly substituted thiazoles. Its established utility in accessing biologically relevant chemical space ensures that it will remain a valuable tool for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel functional molecules.

References

-

AK Scientific, Inc. (n.d.). 2-Bromo-4-chlorobenzothiazole Safety Data Sheet. Retrieved from .

- Smolecule. (2023, August 15). 2-Bromo-4-chlorothiazole.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4-chloroacetamidothiazole. Retrieved from [Link].

- Royal Society of Chemistry. (2024, September 2). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. DOI:10.1039/D4RA04959D.

-

PubChem. (n.d.). 2-Bromo-4-cyanothiazole. Retrieved from [Link].

- El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469.

-

Semantic Scholar. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link].

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link].

-

Wikimedia Commons. (2014, June 26). File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg. Retrieved from [Link].

-

PubChem. (n.d.). 2-Bromo-4-chloro-1,3-thiazole. Retrieved from [Link].

- El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.

-

Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link].

- Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

-

King Saud University. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link].

-

SIELC Technologies. (2018, May 16). 2-Bromo-4-chlorobenzothiazole. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link].

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link].

-

PubChem. (n.d.). 2-Bromo-4-chloro-1,3-thiazole. Retrieved from [Link].

- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

- Dr. Norris. (2018, April 4). The Suzuki reaction [Video]. YouTube.

- The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.

- PubMed. (2015). Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. Synlett.

- ScienceDirect. (2025, August 5). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Tetrahedron Letters.

- EXCLI Journal. (2025, January 3).

- PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. Buy 2-Bromo-4-chlorothiazole | 139670-03-4 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Bromo-4-chlorothiazole | 139670-03-4 [chemicalbook.com]

- 5. 139670-03-4|2-Bromo-4-chlorothiazole|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]

- 10. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Heck reaction - Wikipedia [en.wikipedia.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.com [fishersci.com]

- 19. aksci.com [aksci.com]

- 20. 2-Bromo-4-cyanothiazole | C4HBrN2S | CID 45480439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 139670-03-4 | 2-Bromo-4-chlorothiazole - AiFChem [aifchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-chlorothiazole

Executive Summary

2-Bromo-4-chlorothiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique electronic properties and strategically positioned reactive sites—a bromine atom at the 2-position and a chlorine atom at the 4-position—make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, reactivity, and established applications. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for professionals leveraging this compound in research and development.

Introduction: The Strategic Importance of 2-Bromo-4-chlorothiazole

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules, including kinase inhibitors and antimicrobial agents.[1] The introduction of halogen substituents, such as in 2-Bromo-4-chlorothiazole, serves multiple strategic purposes. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Furthermore, the differential reactivity of the C-Br and C-Cl bonds provides a handle for selective, stepwise functionalization in synthetic campaigns.

This compound is particularly valued as:

-

An intermediate in the synthesis of complex pharmaceutical agents.[2]

-

A precursor for novel heterocyclic compounds with potential therapeutic activities, including anticonvulsant and antitumor properties.[2]

-

A research tool for studying drug metabolism, owing to its reported inhibitory effects on cytochrome P450 enzymes like CYP1A2.[2]

Understanding its fundamental physicochemical properties is therefore a critical prerequisite for its effective and safe utilization in any laboratory or developmental setting.

Chemical Identity and Core Physicochemical Data

The foundational step in utilizing any chemical is to confirm its identity and key physical constants. These parameters influence everything from reaction setup and solvent selection to purification and storage.

Structural and Identification Data

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-4-chloro-1,3-thiazole | [2] |

| CAS Number | 139670-03-4 | [2][3] |

| Molecular Formula | C₃HBrClNS | [2][3] |

| Molecular Weight | 198.47 g/mol | [2][3] |

| Canonical SMILES | C1=C(N=C(S1)Br)Cl | [2] |

| InChI Key | WOUPIOIURYZNRU-UHFFFAOYSA-N | [2][3] |

Tabulated Physicochemical Properties

The following table summarizes key quantitative properties. It is crucial to note that some of these values are predicted through computational models and should be experimentally verified for critical applications.

| Property | Value | Notes | Source |

| Density | 1.979 ± 0.06 g/cm³ | Predicted value. | [3] |

| Boiling Point | 216.7 ± 13.0 °C | Predicted value at standard pressure. | [3] |

| pKa | -1.93 ± 0.10 | Predicted; indicates the thiazole nitrogen is very weakly basic. | [3] |

| Solubility | Moderate | Qualitatively described as moderately soluble in organic solvents.[2] | [2] |

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of 2-Bromo-4-chlorothiazole is paramount. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

Caption: A logical workflow for the comprehensive characterization of 2-Bromo-4-chlorothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The structure of 2-Bromo-4-chlorothiazole contains only one proton, located at the C5 position. Therefore, the ¹H NMR spectrum is expected to show a single, sharp singlet. Based on data for analogous structures, this peak would likely appear in the aromatic region, estimated around δ 7.0-8.0 ppm.[4]

-

¹³C NMR: The spectrum will show three distinct signals for the three carbon atoms of the thiazole ring. The chemical shifts will be influenced by the adjacent heteroatoms and halogen substituents.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-chlorothiazole in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent peaks in the spectrum.[5]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[5]

-

Data Acquisition: Place the sample in an NMR spectrometer (e.g., 400 MHz). Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: Process the data (Fourier transform, phase correction, and baseline correction). The resulting spectrum should be integrated and chemical shifts referenced to TMS.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and elemental composition via isotopic patterns.

-

Expected Molecular Ion Peak: The key feature will be a complex cluster of peaks for the molecular ion [M]⁺ due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in four main peaks:

-

M: (C₃H⁷⁹Br³⁵ClNS)⁺

-

M+2: A combination of (C₃H⁸¹Br³⁵ClNS)⁺ and (C₃H⁷⁹Br³⁷ClNS)⁺

-

M+4: (C₃H⁸¹Br³⁷ClNS)⁺

-

-

Causality: The presence and relative intensities of this isotopic cluster provide extremely high confidence in the presence of one bromine and one chlorine atom in the molecule.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for high accuracy mass determination.[6][7]

-

Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Interpretation: Determine the exact mass of the molecular ion. This experimental value should match the theoretical exact mass (196.87016 Da) within a few parts per million (ppm), confirming the elemental formula C₃HBrClNS.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Peaks:

-

C=N stretching: ~1600-1650 cm⁻¹

-

C-H stretching (aromatic): ~3050-3150 cm⁻¹

-

Thiazole ring vibrations: Fingerprint region, ~1400-1550 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

Synthesis and Reactivity Insights

2-Bromo-4-chlorothiazole is not just an endpoint but a versatile starting point for further chemical transformations.

Synthetic Pathways

Several routes exist for its synthesis, often starting from simpler thiazole precursors. A notable and robust method is the "halogen dance" rearrangement, which isomerizes a 5-bromo-substituted precursor to the desired 4-bromo product under the influence of a strong base like lithium diisopropylamide (LDA).[1][8]

Caption: A conceptual pathway for synthesis via halogen rearrangement.

Reactivity Profile

The molecule's reactivity is dominated by its two halogen atoms. The carbon-bromine bond at the 2-position is generally more reactive than the carbon-chlorine bond at the 4-position, allowing for selective chemistry.

-

Nucleophilic Aromatic Substitution (SₙAr): The C2 position is susceptible to displacement by various nucleophiles.

-

Metal-Halogen Exchange: The C2-Br bond can be readily converted into an organometallic species (e.g., organolithium) by treatment with reagents like n-butyllithium, which can then be reacted with a wide range of electrophiles.[2]

-

Cross-Coupling Reactions: The C2-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling Protocols

Due to the lack of extensive toxicological data, 2-Bromo-4-chlorothiazole must be handled with the assumption that it is hazardous.[2] Halogenated organic compounds often present risks of irritation and toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9][10]

-

Engineering Controls: Handle the substance exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[11][12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

-

Spill & Disposal: In case of a spill, absorb with an inert material and place into a suitable disposal container.[9] Dispose of waste in accordance with local, state, and federal regulations.

-

First Aid:

References

-

Synthesis of 2-bromo-4-chloroacetamidothiazole - PrepChem.com. PrepChem.com. [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024, September 2). RSC Advances. [Link]

-

2-Bromo-4-chlorobenzothiazole - SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]

- CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents.

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement... - ResearchGate. ResearchGate. [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde - MDPI. MDPI. [Link]

-

2-Bromo-4-cyanothiazole | C4HBrN2S | CID 45480439 - PubChem. PubChem. [Link]

-

2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541 - PubChem. PubChem. [Link]

-

Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Publishing. (2024, September 2). RSC Publishing. [Link]

-

pKa Data Compiled by R. Williams - Organic Chemistry Data. (2022, April 7). University of Wisconsin-Madison. [Link]

-

2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics. Georganics. [Link]

-

1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]

-

1-Bromo-2-chloroethane | C2H4BrCl | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder. [Link]

-

1-Bromo-2-chlorobenzene with Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

Sources

- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]

- 2. Buy 2-Bromo-4-chlorothiazole | 139670-03-4 [smolecule.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 5. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aksci.com [aksci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chemblink.com [chemblink.com]

- 12. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Importance of 2-Bromo-4-chlorothiazole

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chlorothiazole

2-Bromo-4-chlorothiazole (C₃HBrClNS) is a halogenated heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its unique structural arrangement, featuring a thiazole core with reactive bromine and chlorine substituents at the 2 and 4 positions respectively, makes it a highly versatile intermediate.[1] This strategic positioning of leaving groups allows for selective and sequential functionalization, unlocking pathways to more complex molecular architectures. Consequently, 2-bromo-4-chlorothiazole is a sought-after precursor in the development of novel pharmaceuticals, agrochemicals, and materials science applications, including potential antitumor and antimicrobial agents.[1] This guide provides a detailed examination of the primary synthetic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices and protocols for researchers and drug development professionals.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most established and frequently cited route to 2-bromo-4-chlorothiazole proceeds via the Sandmeyer reaction. This classic transformation provides a reliable method for converting an aromatic amino group into a bromo substituent through the formation of a diazonium salt intermediate, catalyzed by copper(I) salts.[4][5] The overall strategy involves a two-step sequence starting from the precursor, 2-amino-4-chlorothiazole.

Causality and Mechanistic Underpinnings

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[4] The process is initiated by the diazotization of the primary amine (2-amino-4-chlorothiazole) with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C). This step is critical as it converts the poor leaving group (-NH₂) into an exceptionally good one, dinitrogen gas (-N₂⁺), in the form of a diazonium salt.

The subsequent addition of copper(I) bromide (CuBr) catalyzes the core transformation. A single-electron transfer from the Cu(I) catalyst to the diazonium salt generates an aryl radical and copper(II) bromide, with the concurrent loss of stable N₂ gas.[5] This aryl radical then abstracts a bromine atom from the Cu(II)Br₂ species to form the final product, 2-bromo-4-chlorothiazole, while regenerating the Cu(I) catalyst, thus completing the catalytic cycle.[4][5]

The choice of low temperature for diazotization is paramount to prevent the premature decomposition of the often-unstable diazonium salt.[6] The copper(I) catalyst is essential for facilitating the radical pathway, which is more efficient than direct nucleophilic substitution on the aromatic ring.

Experimental Workflow: Sandmeyer Synthesis

Caption: Workflow for the Sandmeyer synthesis of 2-bromo-4-chlorothiazole.

Detailed Experimental Protocol

Starting Material: The synthesis of the precursor, 2-amino-4-chlorothiazole, can be challenging. While it can be prepared from pseudothiohydantoin (2-aminothiazol-4(5H)-one) by heating with excess POCl₃, the yield is often very low.[7] The free base of 2-amino-4-chlorothiazole is also noted to be unstable and difficult to handle, which complicates subsequent reactions.[7][8]

Step 1: Diazotization of 2-Amino-4-chlorothiazole

-

To a stirred solution of 2-amino-4-chlorothiazole in aqueous hydrobromic acid (HBr, ~48%), cool the mixture to 0–5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

Continue stirring at this temperature for an additional 20-30 minutes after the addition is complete to ensure full conversion.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in aqueous HBr and cool it to 0–5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred CuBr mixture. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 60 °C) for a short period to ensure the reaction goes to completion.[9]

Step 3: Work-up and Purification

-

Cool the reaction mixture and extract the product into a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Wash the combined organic layers sequentially with water, a dilute sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude residue by column chromatography on silica gel to yield pure 2-bromo-4-chlorothiazole.

Alternative Pathway: Lithiation and Bromination

An alternative approach avoids the use of potentially unstable diazonium salts and relies on the direct functionalization of a thiazole ring through lithiation followed by quenching with an electrophilic bromine source. This method leverages the acidity of the proton at the C2 position of the thiazole ring.

Causality and Mechanistic Underpinnings

The proton at the C2 position of the thiazole ring is the most acidic due to the electron-withdrawing inductive effect of the adjacent sulfur and nitrogen atoms. This allows for regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to form a 2-lithiated thiazole intermediate. This intermediate is a potent nucleophile.

Quenching this lithiated species with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), results in the formation of the C-Br bond at the 2-position. This pathway offers high regioselectivity but requires stringent anhydrous conditions and careful temperature control to prevent side reactions.

Experimental Workflow: Lithiation-Bromination

Caption: Workflow for the lithiation-bromination synthesis of 2-bromo-4-chlorothiazole.

Detailed Experimental Protocol

Step 1: Lithiation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-chlorothiazole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for approximately 1 hour to ensure complete formation of the lithiated intermediate.

Step 2: Bromination

-

In a separate flask, prepare a solution of the brominating agent (e.g., N-bromosuccinimide) in anhydrous THF and cool it to -78 °C.

-

Transfer the cold lithiated thiazole solution from Step 1 into the brominating agent solution via cannula, again maintaining the low temperature.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure 2-bromo-4-chlorothiazole.

Comparative Summary of Synthesis Pathways

| Feature | Sandmeyer Reaction Pathway | Lithiation-Bromination Pathway |

| Starting Material | 2-Amino-4-chlorothiazole | 4-Chlorothiazole |

| Key Reagents | NaNO₂, HBr, CuBr | n-BuLi, NBS (or Br₂) |

| Reaction Conditions | 0-5 °C, then warming; aqueous medium | -78 °C; strictly anhydrous conditions |

| Advantages | Utilizes a classic, well-documented reaction. Tolerant of some protic conditions. | High regioselectivity. Avoids handling unstable diazonium salts. |

| Disadvantages | Precursor is unstable and can be low-yielding.[7][8] Diazonium salts can be explosive if isolated. | Requires cryogenic temperatures and strictly inert/anhydrous techniques. Strong organolithium bases are pyrophoric. |

Characterization and Safety

Product Characterization: The identity and purity of the synthesized 2-bromo-4-chlorothiazole should be confirmed using standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), are essential for structural verification.[10]

Safety Considerations:

-

Sandmeyer Reaction: Diazonium salts are thermally unstable and potentially explosive, especially when dry. They should always be prepared and used in solution at low temperatures. Sodium nitrite is a strong oxidizer and is toxic.

-

Lithiation-Bromination: n-Butyllithium is pyrophoric and reacts violently with water. All reactions must be conducted under a strictly inert atmosphere. Brominating agents like Br₂ are corrosive, toxic, and volatile.

-

General: All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Conclusion

The synthesis of 2-bromo-4-chlorothiazole can be effectively achieved through several distinct pathways, with the Sandmeyer reaction and the lithiation-bromination route being the most prominent. The choice of method depends heavily on the availability of starting materials, the scale of the reaction, and the technical capabilities of the laboratory. The Sandmeyer reaction, while classic, is hampered by the instability of its 2-amino-4-chlorothiazole precursor. The lithiation-bromination pathway offers a more direct and regioselective alternative, provided that the stringent requirements for anhydrous and cryogenic conditions can be met. A thorough understanding of the mechanisms and experimental nuances of each route is crucial for the safe and efficient synthesis of this valuable chemical intermediate.

References

-

PrepChem.com. Synthesis of 2-bromo-4-chloroacetamidothiazole. Available from: [Link]

-

Stachulski, A. V., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances. DOI: 10.1039/D4RA04959D. Available from: [Link]

-

ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Faidah, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. DOI: 10.3390/molecules26051449. Available from: [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

- Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.

-

Wikimedia Commons. File:Synthesis-scheme-for-synthesizing-2-amino-4-chloro-5-formylthiazole.jpg. (2014). Available from: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

-

Hassan, S. Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. DOI: 10.1007/s13738-021-02235-9. Available from: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Available from: [Link]

-

Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

-

EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

-

ResearchGate. Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement.... Available from: [Link]

-

PubChem. 2-Bromo-4-chloro-1,3-thiazole | C3HBrClNS | CID 15141964. Available from: [Link]

-

National Institutes of Health. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. Available from: [Link]

-

National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available from: [Link]

- Google Patents. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

-

PubMed. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Available from: [Link]

-

National Institutes of Health. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Available from: [Link]

-

MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Available from: [Link]

-

Lookchem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]

Sources

- 1. Buy 2-Bromo-4-chlorothiazole | 139670-03-4 [smolecule.com]

- 2. 2-Bromo-4-chloro-1,3-thiazole | C3HBrClNS | CID 15141964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D [pubs.rsc.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Bromo-4-chlorothiazole(139670-03-4) 1H NMR spectrum [chemicalbook.com]

starting materials for 2-Bromo-4-chlorothiazole synthesis

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-chlorothiazole: Starting Materials and Strategic Insights

Introduction

2-Bromo-4-chlorothiazole is a key heterocyclic building block in modern medicinal chemistry and materials science. Its unique substitution pattern allows for selective functionalization at multiple positions, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the primary synthetic routes to 2-bromo-4-chlorothiazole, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Retrosynthetic Analysis: Deconstructing the Target

A retrosynthetic approach to 2-bromo-4-chlorothiazole reveals several potential synthetic disconnections. The most logical strategy involves the initial formation of a thiazole ring system, followed by selective halogenation. This approach is generally favored due to the commercial availability of precursors for the thiazole core and the well-established methodologies for halogenating such systems.

Caption: Retrosynthetic analysis of 2-bromo-4-chlorothiazole.

Primary Synthetic Pathway: The Hantzsch Thiazole Synthesis and Subsequent Halogenation

The most prevalent and industrially scalable method for preparing 2-bromo-4-chlorothiazole begins with the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of the 2-aminothiazole precursor, thiourea is a commonly employed thioamide.

Step 1: Synthesis of 2-Amino-4-chlorothiazole

The initial step is the formation of the thiazole ring. The choice of α-haloketone is critical here. To introduce the chlorine atom at the 4-position, 1,3-dichloroacetone is a suitable starting material.

-

Starting Materials:

-

Thiourea

-

1,3-Dichloroacetone

-

-

Reaction Principle: The nucleophilic sulfur of thiourea attacks one of the electrophilic carbons of 1,3-dichloroacetone, initiating a cascade of reactions that culminates in the formation of the thiazole ring.

Caption: Synthesis of 2-amino-4-chlorothiazole via Hantzsch synthesis.

Step 2: Diazotization and Halogenation (Sandmeyer-type Reaction)

With the 2-amino-4-chlorothiazole in hand, the next stage involves the conversion of the amino group at the 2-position to a bromine atom. This is typically achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.

-

Reagents:

-

Sodium nitrite (NaNO₂)

-

A strong acid (e.g., hydrobromic acid, HBr)

-

A copper(I) bromide (CuBr) catalyst

-

Reaction Principle: The primary amino group of 2-amino-4-chlorothiazole is first converted into a diazonium salt using sodium nitrite in the presence of a strong acid. This diazonium salt is then subjected to a nucleophilic substitution reaction with bromide ions, catalyzed by copper(I) bromide, to yield the final product, 2-bromo-4-chlorothiazole.

Alternative Synthetic Approaches

While the Hantzsch synthesis is the most common route, other methods have been developed, often to address specific substitution patterns or to improve yields and reduce byproducts.

Direct Halogenation of 2-Halothiazoles

In some instances, it is possible to start with a pre-formed 2-halothiazole and introduce the chlorine at the 4-position. For example, starting with 2-bromothiazole, a direct chlorination could be envisioned. However, this approach often suffers from a lack of regioselectivity, leading to a mixture of products that can be difficult to separate.

In-depth Experimental Protocols

The following protocols are representative of the synthesis of 2-bromo-4-chlorothiazole.

Protocol 1: Synthesis of 2-Amino-4-chlorothiazole

-

Reaction Setup: A solution of thiourea (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: 1,3-Dichloroacetone (1.0 eq) is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 2-amino-4-chlorothiazole.

Protocol 2: Synthesis of 2-Bromo-4-chlorothiazole

-

Diazotization: 2-Amino-4-chlorothiazole (1.0 eq) is dissolved in a mixture of hydrobromic acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, maintaining the temperature below 5 °C.

-

Sandmeyer Reaction: The resulting diazonium salt solution is added portion-wise to a solution of copper(I) bromide (0.2 eq) in hydrobromic acid at 60-70 °C.

-

Reaction Completion: The reaction mixture is stirred at this temperature for 1-2 hours, during which nitrogen gas evolution is observed.

-

Workup and Purification: The mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 2-bromo-4-chlorothiazole.

Comparative Analysis of Starting Materials

| Starting Material | Pathway | Advantages | Disadvantages |

| Thiourea & 1,3-Dichloroacetone | Hantzsch Synthesis | Commercially available, cost-effective, high-yielding. | 1,3-Dichloroacetone is a lachrymator and toxic. |

| 2-Bromothiazole | Direct Chlorination | Fewer synthetic steps. | Poor regioselectivity, leading to mixed products. |

Mechanistic Insights

The success of the Hantzsch synthesis lies in the predictable and high-yielding formation of the thiazole ring. The subsequent Sandmeyer reaction is a robust method for converting an amino group to a halogen, but it requires careful temperature control to prevent the decomposition of the diazonium salt intermediate. The use of a copper(I) catalyst is crucial for promoting the single-electron transfer mechanism that facilitates the substitution of the diazonium group with a bromide ion.

Conclusion

The synthesis of 2-bromo-4-chlorothiazole is a well-established process that primarily relies on the Hantzsch thiazole synthesis followed by a Sandmeyer-type reaction. The choice of starting materials, particularly thiourea and 1,3-dichloroacetone, is driven by their accessibility and the efficiency of the subsequent reactions. While alternative routes exist, they often present challenges in terms of selectivity and yield. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are paramount for the successful and safe synthesis of this important chemical intermediate.

References

Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.

CAS number 139670-03-4 properties

An In-Depth Technical Guide to 2-Bromo-4-chlorothiazole (CAS: 139670-03-4)

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chlorothiazole (CAS Number: 139670-03-4), a halogenated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. The document delineates its fundamental physicochemical properties, chemical reactivity, and known biological activities, with a particular focus on its role as a synthetic building block and a research tool in drug metabolism studies. Authored for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights into its applications, handling, and analytical characterization.

Compound Identification and Physicochemical Properties

2-Bromo-4-chlorothiazole is a key intermediate featuring a five-membered thiazole ring substituted with both bromine and chlorine atoms.[1] These halogen substituents impart distinct reactivity, making it a versatile precursor for the synthesis of more complex molecules.[1] Its identity and core properties are summarized below.

Table 1: Core Properties of 2-Bromo-4-chlorothiazole

| Property | Value | Source |

| CAS Number | 139670-03-4 | [1][2][3] |

| IUPAC Name | 2-bromo-4-chloro-1,3-thiazole | [1][2] |

| Synonyms | Thiazole, 2-bromo-4-chloro- | [2] |

| Molecular Formula | C₃HBrClNS | [1][2] |

| Molecular Weight | 198.47 g/mol | [1][2] |

| Appearance | Off-white to light brown solid | [2] |

| Boiling Point | 216.7 ± 13.0 °C (Predicted) | [2] |

| Density | 1.979 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -1.93 ± 0.10 (Predicted) | [2] |

| SMILES | C1=C(N=C(S1)Br)Cl | [1] |

| InChI | InChI=1S/C3HBrClNS/c4-3-6-2(5)1-7-3/h1H | [1] |

| InChI Key | WOUPIOIURYZNRU-UHFFFAOYSA-N | [1] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-4-chlorothiazole stems from the differential reactivity of its substituents. The carbon-bromine bond at the 2-position is particularly susceptible to nucleophilic substitution, while the 5-position can be functionalized through lithiation.[1] This allows for sequential and site-selective modifications, establishing the compound as a valuable scaffold in synthetic chemistry.[1]

Key Reaction Pathways

-

Nucleophilic Substitution: The bromine atom at the C2 position is a good leaving group, readily displaced by a variety of nucleophiles such as amines, alcohols, and thiols.[1] This reaction is fundamental for introducing diverse functional groups and building out the molecular structure.

-

Lithiation and Functionalization: The hydrogen at the C5 position of the thiazole ring can be abstracted by strong bases like butyllithium. The resulting lithiated intermediate is a potent nucleophile that can react with a range of electrophiles, enabling further substitution at this site.[1]

Caption: Major reaction pathways for 2-Bromo-4-chlorothiazole.

Common Synthetic Routes

Several methods have been established for the synthesis of 2-Bromo-4-chlorothiazole itself.[1] The choice of method often depends on the availability of starting materials and the desired scale.

-

Halogenation of Thiazoles: This direct approach involves the bromination and chlorination of suitable thiazole precursors using standard halogenating agents.[1]

-

Lithiation followed by Quenching: An alternative route involves the lithiation of a thiazole at the 5-position, followed by quenching with an electrophilic bromine source.[1]

-

Nucleophilic Substitution: The compound can also be formed via nucleophilic substitution reactions on appropriately substituted thiazole precursors.[1]

Biological Activity and Applications

While primarily valued as a synthetic intermediate, 2-Bromo-4-chlorothiazole exhibits notable biological activity. Its core utility in drug discovery projects is as a chemical block for developing novel therapeutic agents.

Inhibition of Cytochrome P450 Enzymes

The most well-documented biological activity of this compound is its ability to inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP1A2.[1] CYP enzymes are critical to drug metabolism; their inhibition can alter the pharmacokinetics of co-administered drugs. This property makes 2-Bromo-4-chlorothiazole a useful tool for in vitro pharmacological studies aimed at understanding drug metabolism and potential drug-drug interactions.[1]

Caption: Inhibition of CYP1A2 by 2-Bromo-4-chlorothiazole.

Potential Therapeutic Research Areas

The thiazole ring is a common motif in many biologically active molecules.[1] Consequently, derivatives of 2-Bromo-4-chlorothiazole have been investigated for a range of therapeutic applications, although research into the parent compound itself is less extensive.

-

Antimicrobial and Anticancer Agents: Compounds with similar structures have shown antimicrobial and anticancer properties, suggesting this is a promising area for derivatization and further investigation.[1]

-

Anticonvulsant Activity: Research has demonstrated its use as a precursor for synthesizing thiazole-based derivatives with potential anticonvulsant activity.[1]

Experimental Workflow and Analytical Methods

The synthesis, purification, and characterization of 2-Bromo-4-chlorothiazole and its derivatives follow standard organic chemistry protocols. A robust analytical workflow is crucial to ensure the identity and purity of the material.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative example and should be adapted based on the specific nucleophile and reaction scale.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-Bromo-4-chlorothiazole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF).

-

Reagent Addition: Add the desired amine or alcohol nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).

-

Reaction Monitoring: Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Quench with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using flash column chromatography on silica gel.

Caption: General workflow for synthesis and purification.

Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of 2-Bromo-4-chlorothiazole.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Reference |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the molecular structure and confirmation of functional groups. | [4][5][6] |

| LC-MS | Confirmation of molecular weight and assessment of reaction conversion. | [4][5] |

| HPLC / UPLC | Determination of purity and quantification. | [4][5][7] |

| Infrared (IR) Spectroscopy | Identification of characteristic functional groups and bond vibrations. | [6] |

Safety, Handling, and Storage

Due to a lack of specific toxicological data, 2-Bromo-4-chlorothiazole should be handled with the caution appropriate for other halogenated heterocyclic compounds.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[8]

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [4] |

| Hazard | H315 | Causes skin irritation. | [4] |

| Hazard | H319 | Causes serious eye irritation. | [4] |

| Hazard | H335 | May cause respiratory irritation. | [4] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][8] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][5]

Conclusion

2-Bromo-4-chlorothiazole (CAS: 139670-03-4) is a highly functionalized heterocyclic compound with significant utility in synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and versatile modifications, making it an important building block for the creation of novel pharmaceutical agents. Furthermore, its inhibitory effect on CYP450 enzymes renders it a useful tool for in vitro research. Proper handling and analytical verification are paramount to its effective and safe use in a research and development setting.

References

-

Chemsrc. 2-Bromo-4-chloro-1-iodobenzene | CAS#:31928-44-6. [Link]

-

PubMed. Biological activity and physicochemical parameters of marine halogenated natural products. [Link]

-

MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

Sources

- 1. Buy 2-Bromo-4-chlorothiazole | 139670-03-4 [smolecule.com]

- 2. 2-Bromo-4-chlorothiazole | 139670-03-4 [chemicalbook.com]

- 3. 2-Bromo-4-chlorothiazole, CasNo.139670-03-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. 139670-03-4 | 2-Bromo-4-chlorothiazole | Bromides | Ambeed.com [ambeed.com]

- 5. 139670-03-4|2-Bromo-4-chlorothiazole|BLD Pharm [bldpharm.com]

- 6. 2-Bromo-4-chlorothiazole(139670-03-4) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-Bromo-4-chloro-1-iodobenzene | CAS#:31928-44-6 | Chemsrc [chemsrc.com]

A Technical Guide to the Synthesis and Application of 2-Bromo-4-chlorothiazole Structural Analogs

Abstract: The 2,4-disubstituted thiazole motif is a cornerstone in modern medicinal and materials chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth technical overview of 2-bromo-4-chlorothiazole, a uniquely versatile starting material for the generation of diverse chemical libraries. We will dissect the orthogonal reactivity of its two distinct halogen atoms, providing a strategic blueprint for selective functionalization. This document details field-proven, step-by-step protocols for palladium-catalyzed cross-coupling reactions at the C2-position and nucleophilic aromatic substitutions at the C4-position. The causality behind experimental choices, self-validating workflow design, and the application of resulting analogs in drug discovery are discussed to equip researchers, scientists, and drug development professionals with a robust framework for innovation.

Introduction to the 2-Bromo-4-chlorothiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a critical building block in pharmaceutical development.[2] Its derivatives are known to exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][3] The specific regioisomer, 2-bromo-4-chlorothiazole, serves as a powerful and cost-effective intermediate. Its value lies in the differential reactivity of the C2-bromo and C4-chloro substituents, which allows for a programmed, sequential approach to the synthesis of complex 2,4-disubstituted analogs. Understanding and exploiting this reactivity differential is the key to unlocking its full synthetic potential.

Orthogonal Reactivity: A Tale of Two Halogens

The synthetic utility of 2-bromo-4-chlorothiazole is governed by the distinct chemical behavior of its halogen substituents. The C2-position is electron-deficient due to the adjacent electron-withdrawing imine nitrogen, making it susceptible to both nucleophilic attack and oxidative addition by low-valent transition metals.[2][4] Conversely, the C4-chloro group is less reactive in palladium-catalyzed cycles but can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism.[5]

The general reactivity hierarchy for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[6] This significant difference in reactivity is the foundation of a selective functionalization strategy. The C2-bromo bond can be selectively addressed with a palladium catalyst, leaving the C4-chloro bond intact for subsequent modification.

Caption: Differential reactivity of 2-bromo-4-chlorothiazole.

Synthetic Strategies for Analog Generation

C2-Position: The Realm of Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the C2-position of the thiazole core.[7] The higher reactivity of the C-Br bond allows these reactions to proceed with high selectivity.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Conditions for C2 Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ (5%) or PdCl₂(dppf) (3%) | (none) or dppf | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80-110 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5%) | (none) | Et₃N, DIPEA | THF, DMF | 25-60 |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ (2%) | Xantphos, BINAP | K₃PO₄, NaOtBu | Toluene, Dioxane | 90-120 |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ (5%) | (none) | (none) | Toluene, DMF | 90-110 |

Protocol 3.1.1: Suzuki-Miyaura Coupling of 2-Bromo-4-chlorothiazole

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 4-chloro-2-(pyridin-3-yl)thiazole. The methodology is designed to be self-validating through clear in-process controls.

Materials:

-

2-bromo-4-chlorothiazole (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-chlorothiazole (1.0 eq), pyridine-3-boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Inerting: Seal the flask with a septum and purge with dry nitrogen for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent mixture should be degassed prior to use by bubbling nitrogen through it for 20-30 minutes.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive pressure of nitrogen. The mixture will typically turn from colorless to a yellow or light brown suspension.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

-

Monitoring (Self-Validation): After 2 hours, cool the reaction briefly, withdraw a small aliquot via syringe, and dilute with ethyl acetate. Analyze by Thin Layer Chromatography (TLC) or LC-MS to assess the consumption of the starting 2-bromo-4-chlorothiazole. If the reaction is incomplete, continue heating and monitor every 1-2 hours until completion.

-

Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

C4-Position: Leveraging Nucleophilic Aromatic Substitution (SNAr)

After functionalizing the C2 position, or by starting with 2-bromo-4-chlorothiazole directly, the C4-chloro group can be displaced by a variety of nucleophiles. The SNAr reaction is facilitated by the electron-withdrawing nature of the thiazole ring.[8][9] These reactions often require elevated temperatures and a polar aprotic solvent like DMF or DMSO to proceed efficiently.

Protocol 3.2.1: SNAr with a Thiol Nucleophile

This protocol details the synthesis of 2-bromo-4-(benzylthio)thiazole.

Materials:

-

2-bromo-4-chlorothiazole (1.0 eq)

-

Benzyl mercaptan (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

Setup: To a round-bottom flask, add 2-bromo-4-chlorothiazole (1.0 eq) and K₂CO₃ (2.0 eq) in DMF.

-

Nucleophile Addition: Add benzyl mercaptan (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing ice-water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2-bromo-4-(benzylthio)thiazole.

A Blueprint for Sequential Functionalization

The true power of the 2-bromo-4-chlorothiazole scaffold is realized in sequential, two-step syntheses. By first performing a palladium-catalyzed coupling at C2 and subsequently an SNAr at C4, highly complex and diverse molecules can be constructed from a single starting material.

Caption: Decision workflow for sequential thiazole functionalization.

Applications in Drug Discovery & Agrochemicals

The 2,4-disubstituted thiazole framework is a highly sought-after scaffold in drug discovery due to its ability to engage in key hydrogen bonding interactions with biological targets and its favorable metabolic profile. Analogs derived from 2-bromo-4-chlorothiazole have been investigated for a multitude of therapeutic areas.

Table 2: Examples of Bioactive 2,4-Disubstituted Thiazole Analogs

| Thiazole Analog Structure | Biological Target / Activity | Therapeutic Area | Reference |

| 2-Anilino-4-aryl-thiazole | p38 MAP Kinase Inhibitor | Anti-inflammatory | [1] |

| 2-(Pyridylamino)-4-aryl-thiazole | Aurora Kinase Inhibitor | Oncology | [1][10] |

| 2-Amino-4-(indolyl)thiazole | Glycogen Synthase Kinase 3 (GSK-3) Inhibitor | Neurodegenerative Diseases | [3] |

| 2-Hydrazinyl-4-aryl-thiazole | Monoamine Oxidase (MAO) Inhibitor | Antidepressant | [1] |

| Various 2,4-disubstituted thiazoles | Various bacterial and fungal strains | Antimicrobial | [1] |

The ability to rapidly generate libraries of analogs by varying the coupling partners at both the C2 and C4 positions makes this chemistry platform exceptionally valuable for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

2-Bromo-4-chlorothiazole is a potent and versatile chemical intermediate, enabling access to a vast chemical space of 2,4-disubstituted thiazole analogs. The key to its utility lies in the orthogonal reactivity of the C2-bromo and C4-chloro positions, allowing for selective and sequential functionalization through well-established palladium-catalyzed cross-coupling and SNAr reactions. The protocols and strategies outlined in this guide provide a reliable foundation for researchers to design and execute syntheses of novel compounds for applications in drug discovery, agrochemicals, and materials science. Future work in this area will likely focus on developing even milder and more sustainable catalytic systems and expanding the scope of nucleophiles and coupling partners to further broaden the diversity of accessible analogs.

References

- Title: Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles - Benchchem Source: BenchChem URL

- Title: QUANTITATIVE ASSESSMENT OF RELATIVE REACTIVITY OF MOLECULAR HALOGENS IN THE KINETICS OF HALOGENATIONS OF 2-METHYLTHIAZOLE IN AQU - TSI Journals Source: TSI Journals URL

- Title: Reactivity of halogenothiazoles towards nucleophiles.

- Source: Medicinal Chemistry Research (via ResearchGate)

- Title: Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)

- Title: C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and...

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Source: eprints.iisc.ac.

- Title: Quantitative Assessment of Relative Reactivity of Pyrazole and Thiazole in Halogenation Reactions Using Hydrodynamic Voltammetry Source: JOCPR URL

- Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL

- Title: Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole" Source: BenchChem URL

- Source: PrepChem.

- Title: Drug targets for biological activities of 2,4-disubstituted thiazoles Source: ResearchGate URL

- Title: 2-bromo-4-chlorothiazole;CAS No.

- Title: Nucleophilic aromatic substitution Source: Wikipedia URL

- Title: A Comparative Analysis of 2-Amino-5-bromo-4-t-butylthiazole and Other Halogenated Thiazoles in Drug Discovery Source: BenchChem URL

- Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL

- Title: 17.

- Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: MDPI URL

- Source: RSC Advances (RSC Publishing)

- Title: nucleophilic aromatic substitutions Source: YouTube URL

- Title: Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate Source: NIH National Library of Medicine URL

- Title: 16.

- Title: Synthesis of 2–bromo–4–phenylthiazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract